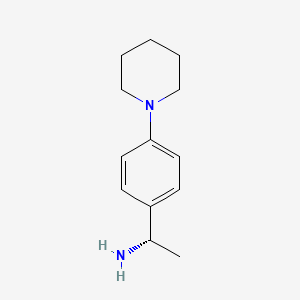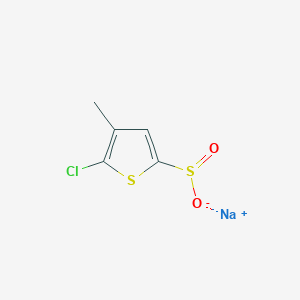![molecular formula C14H21BrO B13167655 ({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13167655.png)
({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene: is an organic compound with the molecular formula C13H19BrO It is a derivative of benzene, where a bromomethyl group and a 4-methylpentyl group are attached to the benzene ring through an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene typically involves the reaction of 4-methylpentanol with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-methylpentanol attacks the benzyl bromide, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) are used under basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or toluene derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
Chemistry
({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In biological research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of ({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in synthetic chemistry. The compound’s effects on biological systems are mediated through its interaction with cellular proteins and enzymes, potentially leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar in structure but lacks the 4-methylpentyl group.
Bromomethyl methyl ether: Contains a bromomethyl group but has a different alkyl chain.
3-(Bromomethyl)-3-ethoxy-2-methylpentane: Similar in having a bromomethyl group but differs in the rest of the structure.
Uniqueness
({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene is unique due to the presence of both a bromomethyl group and a 4-methylpentyl group attached to the benzene ring
Properties
Molecular Formula |
C14H21BrO |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
[3-(bromomethyl)-4-methylpentoxy]methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-12(2)14(10-15)8-9-16-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |
InChI Key |
ONENKRASNDAEDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCOCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


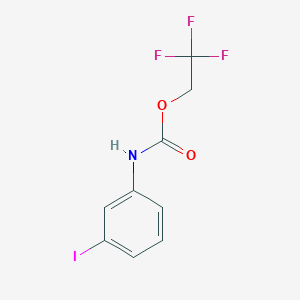
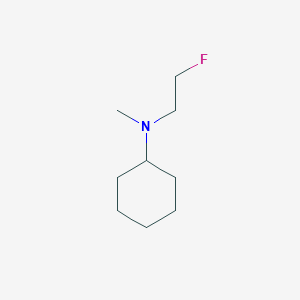
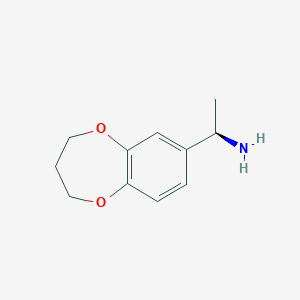
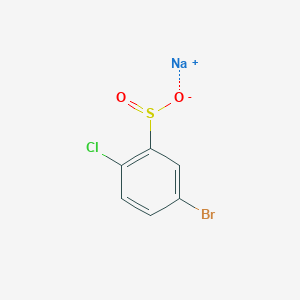
![5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride](/img/structure/B13167611.png)
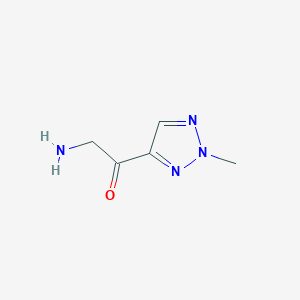
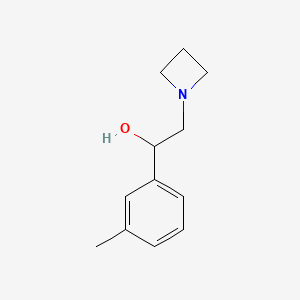
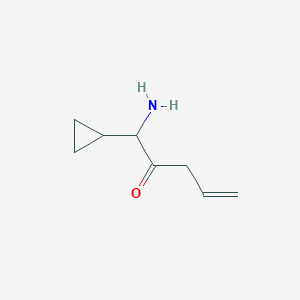
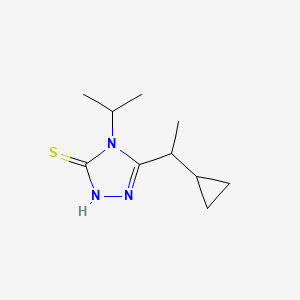
![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)
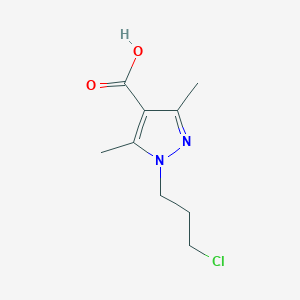
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid](/img/structure/B13167654.png)
